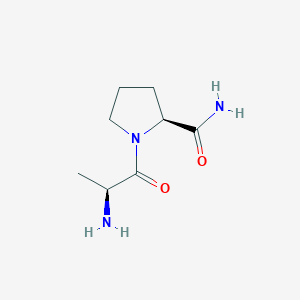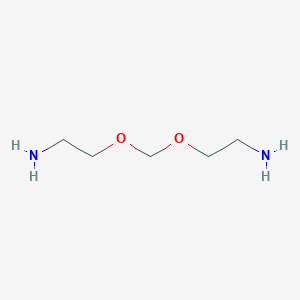
L-Prolinamide, L-alanyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolinamide, L-alanyl- is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring, which is a five-membered heterocyclic structure containing one nitrogen atom. The presence of the chiral centers makes it an interesting subject for stereochemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, L-alanyl- typically involves the reaction of a suitable pyrrolidine derivative with an appropriate aminopropanoyl compound. One common method is the reductive amination of pyrrolidine with 2-aminopropanoic acid derivatives under mild conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
L-Prolinamide, L-alanyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
L-Prolinamide, L-alanyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of L-Prolinamide, L-alanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparaison Avec Des Composés Similaires
Similar Compounds
Proline: Another pyrrolidine derivative with similar structural features but different functional groups.
Pyrrolidine-2-carboxylic acid: Shares the pyrrolidine ring but lacks the aminopropanoyl group.
Uniqueness
L-Prolinamide, L-alanyl- is unique due to its specific chiral centers and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in stereoselective reactions and its potential therapeutic applications set it apart from other similar compounds .
Propriétés
Numéro CAS |
61430-03-3 |
|---|---|
Formule moléculaire |
C8H15N3O2 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H15N3O2/c1-5(9)8(13)11-4-2-3-6(11)7(10)12/h5-6H,2-4,9H2,1H3,(H2,10,12)/t5-,6-/m0/s1 |
Clé InChI |
OCUQILXOPJOUAM-WDSKDSINSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)N |
SMILES canonique |
CC(C(=O)N1CCCC1C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Nitrodibenzo[b,d]thiophen-4-ol](/img/structure/B8701954.png)
![7-Chloro-2-(2,3-dimethoxyphenyl)furo[3,2-b]pyridine](/img/structure/B8701960.png)






![1-[3,5-Bis(trifluoromethyl)phenyl]-3-methylthiourea](/img/structure/B8701988.png)


![Benzene, 1-methyl-4-[1-(chloromethyl)-1-methylethyl]](/img/structure/B8702020.png)
